(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 876169-22-1
VCID: VC2702802
InChI: InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

CAS No.: 876169-22-1

Cat. No.: VC2702802

Molecular Formula: C17H23BO4

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate - 876169-22-1

Specification

CAS No. 876169-22-1
Molecular Formula C17H23BO4
Molecular Weight 302.2 g/mol
IUPAC Name ethyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Standard InChI InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+
Standard InChI Key DQKSYIAYDHAHJQ-FMIVXFBMSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OCC
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate features a para-substituted phenyl ring bearing a pinacol boronate group, connected to an ethyl acrylate moiety with a trans (E) configuration at the double bond. This structural arrangement creates a molecule with multiple reactive sites and defined stereochemistry.

The compound possesses the following structural identifiers:

PropertyValue
Molecular FormulaC17H23BO4
Exact Mass302.168939 g/mol
InChIInChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+
InChIKeyDQKSYIAYDHAHJQ-FMIVXFBMSA-N
SMILESC1(C(OB(C2=CC=C(C=C2)\C=C\C(=O)OCC)O1)(C)C)(C)C

The structure combines three key functional elements:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate)

  • A phenyl ring as a rigid connecting unit

  • An ethyl acrylate group with defined (E) stereochemistry

Physical and Chemical Properties

Based on its structure and related compounds, (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exhibits the following properties:

PropertyCharacteristics
Physical StateSolid at room temperature
StabilityStable under normal laboratory conditions
ReactivityContains reactive boronic ester and α,β-unsaturated carbonyl functional groups
SolubilityTypically soluble in common organic solvents (dichloromethane, THF, ethyl acetate)
UV-Visible AbsorptionLikely exhibits absorption due to the conjugated system

Synthetic Methodologies

Palladium-Catalyzed Borylation

The synthesis of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can be approached through several strategies. One prominent method involves palladium-catalyzed borylation reactions:

  • Starting from (E)-ethyl 3-(4-bromophenyl)acrylate

  • Performing palladium-catalyzed borylation using bis(pinacolato)diboron

  • Employing a catalyst system such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Using a base such as potassium acetate in a suitable solvent

Alternative Synthetic Routes

Drawing from known chemistry of related compounds, alternative synthetic approaches may include:

Heck Coupling Approach

This strategy involves:

  • Starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene

  • Performing a Heck coupling with ethyl acrylate

  • Using palladium catalysts to ensure (E)-stereoselectivity

Grignard-Based Synthesis

Based on phenylboronic acid synthesis methodologies :

  • Formation of a Grignard reagent from 4-bromobenzaldehyde

  • Reaction with trimethyl borate to form a boronic intermediate

  • Transesterification with pinacol

  • Wittig or Horner-Wadsworth-Emmons reaction to install the acrylate moiety

Reaction Profiles and Chemical Transformations

Reactivity of the Boronic Ester Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a versatile handle for various transformations:

Cross-Coupling Reactions

The boronic ester functionality participates in Suzuki-Miyaura cross-coupling reactions:

  • Reaction with aryl or vinyl halides

  • Formation of new carbon-carbon bonds

  • Facilitated by palladium catalysts and bases

Oxidation Reactions

The boronic ester can undergo oxidation to yield the corresponding phenol:

  • Hydrogen peroxide in basic conditions

  • Sodium perborate

  • Other oxidizing agents with controlled conditions

Reactivity of the Acrylate Moiety

The α,β-unsaturated ester exhibits characteristic reactivity:

Michael Addition

The compound can serve as a Michael acceptor:

  • Addition of nucleophiles at the β-carbon

  • Formation of functionalized derivatives

  • Potential for asymmetric transformations

Reduction Pathways

The acrylate double bond and/or ester group can be selectively reduced:

  • Catalytic hydrogenation of the double bond

  • Selective reduction of the ester to aldehyde or alcohol

  • Complete reduction to yield saturated alcohols

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate serves as a valuable bifunctional building block:

  • The boronic ester enables formation of carbon-carbon bonds through Suzuki-Miyaura coupling

  • The α,β-unsaturated ester allows for conjugate additions and functional group transformations

  • The defined (E)-stereochemistry provides stereochemical control in subsequent reactions

Synthesis of Extended π-Systems

The compound facilitates the construction of extended conjugated systems:

  • Creation of stilbene derivatives through cross-coupling

  • Development of phenylenevinylene-based structures

  • Synthesis of compounds with potential optoelectronic applications

Applications in Materials Science

Polymer Chemistry

The dual functionality of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate makes it valuable in polymer chemistry:

Functional Monomers

The compound can serve as a monomer in:

  • Radical polymerization through the acrylate double bond

  • Step-growth polymerization via the boronic ester

  • Preparation of polymers with pendant boronic ester groups

Responsive Materials

The unique combination of functionalities enables the development of materials with specialized properties:

Material TypeKey FeaturesPotential Applications
Stimuli-Responsive PolymersDynamic boronic ester linkagesSensors, controlled release systems
Cross-Linked NetworksDual functional cross-linking pointsHigh-performance coatings, adhesives
Functional FilmsWell-defined molecular orientationOptoelectronic devices

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can serve as a precursor in the synthesis of pharmaceutical compounds:

  • The boronic ester provides a handle for diverse structural modifications

  • The α,β-unsaturated system allows for the introduction of various functional groups

  • The defined stereochemistry contributes to precise molecular architecture

Boron-Containing Therapeutics

The compound represents a potential starting point for developing boron-containing therapeutics:

  • Boron neutron capture therapy (BNCT) agents

  • Enzyme inhibitors utilizing boronic acid/ester interactions

  • Targeted drug delivery systems

Analytical Characterization

Spectroscopic Properties

The compound's structural features give rise to characteristic spectroscopic signatures:

NMR Spectroscopy

¹H NMR analysis would reveal:

  • Signals for the ethyl group (triplet and quartet)

  • Vinyl protons with characteristic coupling constants reflecting (E)-configuration

  • Aromatic protons with specific splitting patterns

  • Singlet for the pinacol methyl groups

¹¹B NMR would show a characteristic signal for the tetracoordinate boron environment.

IR Spectroscopy

Key absorption bands would include:

  • C=O stretching of the ester group (~1710-1720 cm⁻¹)

  • C=C stretching of the alkene (~1620-1640 cm⁻¹)

  • B-O stretching (~1300-1350 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal:

  • Molecular ion peak at m/z 302.17

  • Characteristic fragmentation patterns from the ester group

  • Potential loss of the pinacol group as a common fragmentation pattern

Structure-Property Relationships

Electronic Properties

The electronic structure of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate influences its reactivity and potential applications:

  • Extended conjugation through the phenyl ring and alkene

  • Electron-withdrawing nature of the ester group

  • Lewis acidic character of the boron center

  • Push-pull electronic system affecting photophysical properties

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Properties
(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylateReference compoundBaseline for comparison
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylateLacks phenyl spacerReduced conjugation, different electronic properties
(E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylateAdditional fluoro substituentModified electronic properties, different reactivity pattern

Future Research Directions

Advanced Synthetic Applications

Future research may explore:

  • Development of asymmetric transformations utilizing the compound's functional groups

  • Application in photoredox catalysis

  • Incorporation into multicomponent reaction systems

Materials Science Innovations

Emerging applications may include:

  • Development of self-healing materials based on dynamic boronic ester chemistry

  • Creation of sensors for sugars and other diols

  • Integration into organic electronic devices

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